molecular formula C20H23ClN2O4S B6571403 2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946336-37-4

2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571403
CAS No.: 946336-37-4
M. Wt: 422.9 g/mol
InChI Key: ZCXFFCGEZWCVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound, with the CAS Number 946336-37-4 and a molecular weight of 422.93 g/mol, has the molecular formula C20H23ClN2O4S . It is a sulphonamide derivative that shares a core structural motif with compounds investigated for their therapeutic potential . Research into structurally related acetamide compounds has identified significant biological activity, particularly in the field of bone biology. One such compound, a novel inhibitor of osteoclastogenesis, has been shown to exert a strong inhibitory effect on the formation and activity of osteoclasts, the cells responsible for bone resorption . These related molecules function by altering the mRNA expressions of osteoclast-specific marker genes and blocking the formation of mature osteoclasts, thereby suppressing F-actin belt formation and bone resorption activity in vitro . Studies in mice have demonstrated that these analogues can prevent ovariectomy (OVX)-induced bone loss, highlighting their potential as prospective agents for the treatment of osteolytic disorders like osteoporosis . The RANKL-mediated signaling pathway, which involves PI3K/Akt, NF-κB, and MAPKs, is a key mechanism through which these effects are mediated . This makes 2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide a valuable chemical tool for researchers exploring new pathways in bone metabolism and the development of treatments for bone loss-related diseases. The compound is supplied with a purity of 90% or higher . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXFFCGEZWCVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G513-0613)

  • Molecular Formula : C19H21ClN2O4S
  • Molecular Weight : 408.9 g/mol
  • Key Features : Ethanesulfonyl group (vs. propane-1-sulfonyl) at the 1-position and acetamide at the 7-position (vs. 6-position).
  • Physicochemical Properties : LogP = 3.4154, polar surface area = 61.934 Ų, indicating moderate lipophilicity and solubility .
  • Positional isomerism (7- vs. 6-acetamide) could alter target selectivity.

2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)

  • Molecular Formula : C24H23ClN2O5S
  • Molecular Weight : 487.0 g/mol
  • Key Features : Bulky 4-methoxybenzenesulfonyl group replaces propane-1-sulfonyl.
  • Comparison: The aromatic sulfonyl group may enhance π-π stacking interactions but reduce solubility (higher logP expected).

Analogues with Heterocyclic and Substituent Variations

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • Molecular Formula : C24H19ClN2O2S
  • Molecular Weight : 434.94 g/mol
  • Key Features: Sulfanyl group replaces sulfonyl, and a 2-oxoquinoline core is present.
  • Comparison : The thiourea-like sulfanyl group may confer redox activity or metal-binding capacity, diverging from the sulfonyl group’s electron-withdrawing effects. The 4-phenyl substitution adds steric bulk .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Molecular Formula: Not explicitly stated (estimated C23H24F4N2O3S).
  • Key Features : Trifluoroacetyl and sulfonamide groups replace sulfonyl and acetamide.
  • Sulfonamide (vs. sulfonyl) may improve solubility but reduce membrane permeability .

Pharmacologically Relevant Analogues

Tetrahydroisoquinoline-Based Orexin Receptor Antagonists ()

  • Examples : N-Benzyl derivatives with 6-methoxy-7-(piperidin-1-yl)ethoxy substitutions.
  • Key Features: Similar tetrahydroquinoline cores but with bulky benzyl and alkoxy groups.
  • Comparison: These compounds prioritize receptor antagonism (e.g., orexin-1) via extended hydrophobic substituents, whereas the target compound’s chlorophenoxy-sulfonyl-acetamide motif may favor kinase or enzyme inhibition .

17β-Hydroxysteroid Dehydrogenase Inhibitors ()

  • Examples: N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine derivatives.
  • Key Features: Shared 4-chlorophenoxy group but lack sulfonyl/tetrahydroquinoline moieties.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C23H24ClN2O4S 468.0 ~3.5* 1-Propane-1-sulfonyl, 6-acetamide
G513-0613 C19H21ClN2O4S 408.9 3.4154 1-Ethanesulfonyl, 7-acetamide
CAS 946212-58-4 C24H23ClN2O5S 487.0 N/A 1-(4-Methoxybenzenesulfonyl), 6-acetamide
2-[(6-chloro-2-oxoquinolin-3-yl)sulfanyl] C24H19ClN2O2S 434.94 N/A 3-Sulfanyl, 4-phenyl

*Estimated based on structural similarity to G513-0613.

Preparation Methods

Key Reaction Conditions for Cyclization

ReactantsReagents/CatalystsSolventTemperatureTimeYield
Enamine + Tertiary AnilineCuI, NaHSO₃DCE120°C24 h60%

Sulfonylation at Position 1 with Propane-1-Sulfonyl Chloride

Propane-1-sulfonyl chloride reacts with the tetrahydroquinoline amine under basic conditions. Two optimized protocols are documented:

Method A : A solution of 1,2,3,4-tetrahydroquinolin-6-amine (83.7 mmol) and triethylamine (251.1 mmol) in dichloromethane is cooled in an ice bath. Propane-1-sulfonyl chloride (209.3 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. Workup includes washing with water and brine, drying over Na₂SO₄, and column chromatography (15% ethyl acetate/hexane), yielding 73%.

Method B : Using pyridine (92.1 mmol) and DMAP (0.925 mmol) in dichloromethane at room temperature for 14 hours, the reaction achieves an 85% yield after purification. Pyridine enhances sulfonylation efficiency by scavenging HCl, while DMAP accelerates the reaction.

Comparative Sulfonylation Data

BaseCatalystSolventTimeYieldCitation
TriethylamineNoneCH₂Cl₂1 h73%
PyridineDMAPCH₂Cl₂14 h85%

Acylation of the 6-Amino Group with 2-(4-Chlorophenoxy)Acetic Acid

The 6-amino group of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is acylated using 2-(4-chlorophenoxy)acetyl chloride. Activation of 2-(4-chlorophenoxy)acetic acid with thionyl chloride forms the acyl chloride, which reacts with the amine in dichloromethane and triethylamine at 0–5°C. After stirring for 3 hours, the product is isolated via extraction and purified by chromatography (20% ethyl acetate/hexane), yielding 68–72%.

Acylation Optimization Parameters

Acylating AgentBaseSolventTemperatureYield
2-(4-Chlorophenoxy)acetyl chlorideTriethylamineCH₂Cl₂0–5°C70%

Final Compound Purification and Characterization

Crude product is purified using silica gel chromatography with gradient elution (hexane to ethyl acetate). High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 1H, ArH), 7.02–7.08 (m, 1H, ArH), 3.97 (s, 2H, OCH₂CO), 3.45–3.68 (m, 4H, SO₂CH₂CH₂CH₃), 1.89–2.02 (m, 4H, CH₂CH₂CH₃).

  • MS (APCI) : m/z 475.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing reactions at the tetrahydroquinoline nitrogen are minimized by using excess propane-1-sulfonyl chloride (2.5 equiv) and slow addition to control exothermicity.

  • Acylation Side Reactions : Employing low temperatures (0–5°C) reduces over-acylation or hydrolysis of the acyl chloride.

  • Purification Complexity : Gradient elution chromatography resolves closely eluting impurities, particularly regioisomers formed during cyclization .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, and how are reaction conditions optimized?

  • Methodology :

  • The synthesis involves multi-step organic reactions, starting with functionalization of the tetrahydroquinoline core followed by sulfonylation and acetamide coupling. Key steps include:
  • Sulfonylation : Reaction of the tetrahydroquinoline intermediate with propane-1-sulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to avoid side reactions .
  • Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C for 12–18 hours .
  • Optimization : Reaction yields are improved by monitoring progress via TLC and adjusting solvent polarity (e.g., gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (>95%) and NMR spectroscopy .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and acetamide linkage. Key signals include:
  • Tetrahydroquinoline protons : δ 1.5–2.5 ppm (methylene groups) and δ 3.0–3.5 ppm (sulfonyl-attached CH₂) .
  • Aromatic protons : δ 6.8–7.5 ppm (chlorophenoxy and tetrahydroquinoline rings) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of propane-1-sulfonyl group) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the chlorophenoxy and sulfonyl groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as nuclear receptors?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., RORγ, orexin receptors). Key parameters:
  • Binding affinity : Calculated ΔG values (e.g., −9.2 kcal/mol for RORγ) .
  • Key interactions : Hydrogen bonding with Arg367 (RORγ) and π-π stacking with Phe377 .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validation : Compare with experimental IC₅₀ values from kinase assays (e.g., IC₅₀ = 1.5 µM for RORγ) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ ranges for anticancer activity: 0.5–10 µM). Use statistical tools (e.g., ANOVA) to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., cell lines: HepG2 vs. MCF7; serum-free media vs. 10% FBS) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorobenzoyl or ethylphenyl derivatives) to isolate substituent effects .

Q. How is the compound’s metabolic stability evaluated, and what modifications improve pharmacokinetics?

  • Methodology :

  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
  • CYP450 inhibition : Screen against CYP3A4/CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM suggests low risk of drug-drug interactions .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenoxy ring to reduce oxidative metabolism. Bioisosteric replacement of sulfonyl with phosphonate groups enhances metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.